molecular formula C22H18N2S B2633570 (2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-33-9

(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No. B2633570
CAS RN: 476675-33-9
M. Wt: 342.46
InChI Key: VVYVKGZBDXNEOO-CRVGVPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a useful research compound. Its molecular formula is C22H18N2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Modulation of Fluorescence Behavior

Researchers have explored how subtle structural changes to compounds similar to the one can significantly influence their piezochromic fluorescence behavior. For instance, variations in the molecular structure can lead to differences in how the compound's luminescence intensity responds to pressure changes, demonstrating typical intramolecular charge-transfer properties (Man et al., 2019).

Synthesis and Bromination Techniques

The synthesis and specific bromination of derivatives of the compound have been detailed, showcasing methods to achieve regiospecific bromination that affects the thiazole ring of the molecule without altering the diene system. This process leads to the creation of novel series of derivatives, highlighting the compound's versatility in synthesis applications (Pakholka et al., 2021).

Sensing Volatile Acids and Organic Amine Gases

The compound's derivatives have been designed as colorimetric sensors for volatile acids and organic amine gases. These derivatives exhibit sensitivity and selective naked-eye detection abilities, which could be harnessed for environmental monitoring or chemical sensing applications (Cao et al., 2020).

Electroluminescence Properties

Studies on derivatives of this compound have also included their use as emitting materials in organic electroluminescent devices. These derivatives can significantly improve device performance, including luminance and external quantum efficiency, highlighting their potential in the development of new types of display and lighting technologies (Chow et al., 2002).

properties

IUPAC Name

(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-11-12-19(13-17(16)2)21-15-25-22(24-21)20(14-23)10-6-9-18-7-4-3-5-8-18/h3-13,15H,1-2H3/b9-6+,20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYVKGZBDXNEOO-CRVGVPJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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